molecular formula C19H32IN3O5Si B13340216 5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate

5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate

Cat. No.: B13340216
M. Wt: 537.5 g/mol
InChI Key: UHUDGEQXDMWSOM-AWEZNQCLSA-N
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Description

The compound 5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate features a bicyclic imidazo[4,5-c]pyridine core with distinct functional groups:

  • Iodine atom at position 2, which may act as a leaving group or influence electronic properties.
  • SEM group (2-(trimethylsilyl)ethoxy)methyl) at position 3, serving as a protective group for amines.
  • Ester moieties: A bulky tert-butyl ester at position 5 and a methyl ester at position 6, modulating solubility and steric hindrance.
  • Stereochemistry: The (S)-configuration at the chiral center ensures enantioselective interactions in synthetic or biological contexts.

While direct spectroscopic data for this compound are unavailable in the provided evidence, structural analogs (e.g., imidazo[4,5-b]pyridines and tetrahydroimidazo[1,2-a]pyridines) suggest that its characterization would rely on 1H/13C NMR, IR, and HRMS techniques, similar to methods used for related compounds .

Properties

Molecular Formula

C19H32IN3O5Si

Molecular Weight

537.5 g/mol

IUPAC Name

5-O-tert-butyl 6-O-methyl (6S)-2-iodo-3-(2-trimethylsilylethoxymethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5,6-dicarboxylate

InChI

InChI=1S/C19H32IN3O5Si/c1-19(2,3)28-18(25)22-11-15-13(10-14(22)16(24)26-4)21-17(20)23(15)12-27-8-9-29(5,6)7/h14H,8-12H2,1-7H3/t14-/m0/s1

InChI Key

UHUDGEQXDMWSOM-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)OC)N=C(N2COCC[Si](C)(C)C)I

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)N=C(N2COCC[Si](C)(C)C)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods while ensuring the reactions are efficient and cost-effective. This may include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The iodo group can be substituted with other nucleophiles to create a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Electronic Properties

Compound Core Structure Key Substituents Biological/Reactivity Notes
Target Compound Imidazo[4,5-c]pyridine Iodo, SEM, tert-butyl/methyl esters Potential for radiolabeling or cross-coupling reactions
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Amino, methyl, phenyl Carcinogenic (colon/mammary tumors in rodents)
Diethyl 8-cyano-7-(4-nitrophenyl)-... Tetrahydroimidazo[1,2-a]pyridine Cyano, nitro, phenethyl, ethyl esters Synthetic intermediate with nitrophenyl electrophilicity

Key Differences :

  • The imidazo[4,5-c]pyridine core in the target compound differs from imidazo[4,5-b]pyridine () in ring junction position, altering electronic distribution and steric accessibility.
  • The tetrahydroimidazo[1,2-a]pyridine () lacks fused aromaticity, reducing conjugation and reactivity compared to the target compound’s partially unsaturated system.

Functional Group Analysis

Protecting Groups
  • SEM Group (Target) : Offers stability under acidic/basic conditions, contrasting with tert-butyldimethylsilyl (TBS) groups (e.g., 3',5'-bis-O-TBS-uridine, ), which are bulkier and more prone to fluoride-mediated cleavage .
  • Iodo vs.
Ester Moieties
Ester Type Example Compound Solubility/Stability
tert-Butyl (Target) Target compound Enhanced lipophilicity; resistant to hydrolysis
Methyl (Target) Target compound Moderate solubility; prone to enzymatic cleavage
Ethyl Diethyl 8-cyano-7-(4-nitrophenyl)-... Higher solubility than tert-butyl; moderate stability

Research Implications and Gaps

  • Biological Activity: While imidazo[4,5-b]pyridines are carcinogenic (), the target compound’s iodine and SEM groups may redirect reactivity toward therapeutic applications (e.g., kinase inhibition).
  • Data Limitations : Direct thermodynamic or crystallographic data for the target compound are absent in the evidence. Future studies could leverage gas hydrate databases () for solubility modeling or crystallographic tables for structural validation .

Biological Activity

The compound 5-(tert-Butyl) 6-methyl (S)-2-iodo-3-((2-(trimethylsilyl)ethoxy)methyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate is a complex organic molecule with potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique imidazo[4,5-c]pyridine core structure which is known for its diverse biological activities. The presence of the tert-butyl and trimethylsilyl groups contributes to its solubility and stability in biological systems.

Antiviral Activity

Recent studies have indicated that derivatives of imidazo[4,5-c]pyridine exhibit significant antiviral properties. For instance, compounds similar to the one have shown effectiveness against various viral targets. In particular:

  • Inhibition of RNA polymerase : Some related compounds demonstrated over 95% inhibition of NS5B RNA polymerase activity in vitro, indicating a strong potential for treating viral infections such as Hepatitis C .

Anticancer Properties

Imidazo[4,5-c]pyridine derivatives have also been studied for their anticancer properties. The structural modifications can enhance their selectivity and potency against cancer cell lines:

  • Selective Cytotoxicity : Certain analogs have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that the compound may possess similar properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents at specific positions on the imidazo ring significantly influence activity. For example, methylation at the 6-position has been correlated with increased potency against specific targets while maintaining low toxicity levels .
Substituent PositionEffect on ActivityReference
6-positionIncreased potency
3-positionMaintained selectivity

Case Studies

Several studies have explored the biological effects of imidazo[4,5-c]pyridine derivatives:

  • Study on Antiviral Activity : A derivative similar to the target compound was tested against Hepatitis C virus (HCV), showing promising results with an IC50 value of approximately 0.35 μM .
  • Anticancer Evaluation : Another study evaluated a closely related imidazo compound against breast cancer cell lines and reported an IC50 value of 0.26 μM with minimal cytotoxicity to normal cells .

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